molecular formula C14H15N3O2 B599557 5-Nitro-6-(piperidin-1-yl)quinoline CAS No. 19979-55-6

5-Nitro-6-(piperidin-1-yl)quinoline

Cat. No.: B599557
CAS No.: 19979-55-6
M. Wt: 257.293
InChI Key: CSULJRUBZZPJLD-UHFFFAOYSA-N
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Description

5-Nitro-6-(piperidin-1-yl)quinoline is a chemical compound with the molecular formula C14H15N3O2. It is characterized by a quinoline core structure substituted with a nitro group at the 5-position and a piperidinyl group at the 6-position.

Biochemical Analysis

Biochemical Properties

5-Nitro-6-(piperidin-1-yl)quinoline plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nitro group in this compound can undergo reduction, leading to the formation of reactive intermediates that can bind to the active site of these enzymes, potentially inhibiting their activity .

Additionally, this compound has been shown to interact with DNA topoisomerases, enzymes that play a crucial role in DNA replication and transcription. The compound can intercalate into DNA, disrupting the normal function of these enzymes and leading to the inhibition of cell proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis, a programmed cell death mechanism. This is achieved through the activation of caspases, a family of proteases that play essential roles in apoptosis. Furthermore, this compound can modulate cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation .

In addition to its effects on apoptosis and cell signaling, this compound can influence gene expression. It has been reported to upregulate the expression of genes involved in oxidative stress response, such as heme oxygenase-1 (HO-1), and downregulate genes associated with cell proliferation, such as cyclin D1 .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound can bind to the active sites of enzymes, such as cytochrome P450 and DNA topoisomerases, leading to their inhibition. This binding is facilitated by the nitro and piperidinyl groups, which interact with specific amino acid residues in the enzyme’s active site .

Moreover, this compound can generate reactive oxygen species (ROS) through redox cycling of the nitro group. These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA, leading to cell death . The compound can also induce changes in gene expression by modulating transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under prolonged exposure to light and heat. In in vitro studies, the cytotoxic effects of this compound on cancer cells have been shown to increase with longer incubation times, indicating a time-dependent response .

In in vivo studies, the long-term effects of this compound on cellular function have been investigated. Chronic exposure to the compound has been associated with sustained oxidative stress and inflammation, leading to tissue damage and impaired organ function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert protective effects against oxidative stress by upregulating antioxidant enzymes. At high doses, this compound can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity .

Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response. For instance, a minimum concentration of this compound is necessary to inhibit the activity of DNA topoisomerases and induce apoptosis in cancer cells .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes. The nitro group is reduced to an amino group, and the piperidinyl group can be hydroxylated, leading to the formation of various metabolites .

These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic flux of this compound can influence the levels of key metabolites, impacting cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .

In tissues, the distribution of this compound is influenced by its lipophilicity and affinity for specific binding sites. The compound can accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus .

In addition to the nucleus, this compound can also localize in the mitochondria, where it can influence mitochondrial function and induce apoptosis. The compound’s ability to generate reactive oxygen species can lead to mitochondrial damage, further contributing to its cytotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-(piperidin-1-yl)quinoline typically involves the nitration of 6-(piperidin-1-yl)quinoline. The process begins with the preparation of 6-(piperidin-1-yl)quinoline, which can be synthesized by reacting quinoline with piperidine under suitable conditions. The nitration step involves treating 6-(piperidin-1-yl)quinoline with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the formation of by-products .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-(piperidin-1-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the nitro and piperidinyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

5-nitro-6-piperidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-17(19)14-11-5-4-8-15-12(11)6-7-13(14)16-9-2-1-3-10-16/h4-8H,1-3,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSULJRUBZZPJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657238
Record name 5-Nitro-6-(piperidin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19979-55-6
Record name 5-Nitro-6-(piperidin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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